4-chloro-N,N-bis(2-hydroxyethyl)-3-nitrobenzenesulfonamide
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Overview
Description
4-chloro-N,N-bis(2-hydroxyethyl)-3-nitrobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom, a chloro group at the fourth position, and a nitro group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-bis(2-hydroxyethyl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, industrial methods may include the use of solvents and catalysts to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N,N-bis(2-hydroxyethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: N,N-di(2-hydroxyethyl)-4-chloro-3-aminobenzenesulfonamide.
Substitution: N,N-di(2-hydroxyethyl)-4-substituted-3-nitrobenzenesulfonamide.
Oxidation: N,N-di(carboxyethyl)-4-chloro-3-nitrobenzenesulfonamide.
Scientific Research Applications
4-chloro-N,N-bis(2-hydroxyethyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antifungal agent.
Industry: Utilized in the formulation of specialty chemicals and as a precursor in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-bis(2-hydroxyethyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the nitro group may undergo reduction to form reactive intermediates that can damage bacterial DNA.
Comparison with Similar Compounds
N,N-di(2-hydroxyethyl)-4-chlorobenzenesulfonamide: Lacks the nitro group, which may result in different biological activity.
N,N-di(2-hydroxyethyl)-3-nitrobenzenesulfonamide: Lacks the chloro group, which may affect its reactivity and applications.
N,N-di(2-hydroxyethyl)-4-chloro-3-aminobenzenesulfonamide: Formed by the reduction of the nitro group, with potential differences in biological activity.
Uniqueness: 4-chloro-N,N-bis(2-hydroxyethyl)-3-nitrobenzenesulfonamide is unique due to the presence of both chloro and nitro groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N,N-bis(2-hydroxyethyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O6S/c11-9-2-1-8(7-10(9)13(16)17)20(18,19)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPBAZKEMFNVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCO)CCO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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